molecular formula C11H12ClNO2 B12802029 N-(2-chloro-2-methylpropanoyl)benzamide CAS No. 7494-78-2

N-(2-chloro-2-methylpropanoyl)benzamide

Cat. No.: B12802029
CAS No.: 7494-78-2
M. Wt: 225.67 g/mol
InChI Key: JGFADLMJGYEADO-UHFFFAOYSA-N
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Description

N-(2-Chloro-2-methylpropanoyl)benzamide is a benzamide derivative characterized by a 2-chloro-2-methylpropanoyl group attached to the nitrogen of the benzamide core. The chloro and methyl groups on the propanoyl moiety likely influence its electronic and steric properties, affecting reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

7494-78-2

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-(2-chloro-2-methylpropanoyl)benzamide

InChI

InChI=1S/C11H12ClNO2/c1-11(2,12)10(15)13-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

JGFADLMJGYEADO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 402027 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. These reactions often require precise control of temperature, pH, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of NSC 402027 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented at each stage to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 402027 undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.

    Substitution: NSC 402027 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 402027 often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

NSC 402027 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.

    Medicine: NSC 402027 is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of NSC 402027 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in cancer research, NSC 402027 may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound replaces the chloro group with a hydroxyl and substitutes the benzamide’s para position with a methyl group. Its role as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization highlights the importance of substituent positioning for chelation-assisted reactions .
  • 2-Chloro-N-(2-methylphenyl)benzamide () :
    Here, the chloro group is on the benzamide’s ortho position, and the nitrogen is attached to a 2-methylphenyl group. The ortho-chloro substituent introduces steric constraints and electronic effects, which can alter crystal packing (as confirmed by X-ray analysis) and reactivity in substitution reactions .

  • N-(Thiazol-2-yl)-benzamide analogs (): Substitution with a thiazole ring introduces heterocyclic aromaticity, enhancing π-π stacking interactions and altering pharmacological profiles. For example, such derivatives target enzymes or receptors in cancer and inflammation pathways, suggesting that N-(2-chloro-2-methylpropanoyl)benzamide’s propanoyl group may similarly modulate target specificity .

Acyl Group Modifications

  • 2-Chloro-N-isopropylbenzamide (): This compound replaces the 2-methylpropanoyl group with an isopropyl chain.
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (): The benzothiazole moiety introduces corrosion inhibition properties via adsorption on metal surfaces.

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Key Substituents Notable Properties/Activities Reference
This compound 2-chloro-2-methylpropanoyl, benzamide Potential chelation, steric bulk
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, hydroxyl N,O-bidentate directing group
2-Chloro-N-(2-methylphenyl)benzamide ortho-chloro, 2-methylphenyl Steric constraints, crystal packing
3-Chloro-N-[5-(3-chlorophenyl)-oxadiazol-2-yl]benzamide meta-chloro, oxadiazole High anti-inflammatory activity

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